

Application Notes and Protocols for GSK1838705A Oral Administration In Vivo

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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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Introduction

GSK1838705A is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), with IC₅₀ values of 2.0 nM and 1.6 nM, respectively[1][2]. It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ of 0.5 nM[1][3]. The pro-survival signaling mediated by the IGF-1R/IR pathway is implicated in the progression of various cancers, making **GSK1838705A** a promising therapeutic agent[4][5]. In vivo studies have demonstrated its anti-tumor efficacy in various xenograft models, including glioma, prostate cancer, multiple myeloma, and Ewing's sarcoma, through the inhibition of tumor growth and induction of apoptosis[1][4][5][6].

Mechanism of Action

GSK1838705A competitively binds to the ATP-binding pocket of the IGF-1R, IR, and ALK tyrosine kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. Inhibition of the IGF-1R/IR pathway disrupts key cellular processes involved in cancer progression, including cell proliferation, survival, and migration, by blocking the activation of downstream effectors such as AKT, IRS-1, and ERK[3]. Its activity against ALK provides a therapeutic avenue for cancers driven by ALK fusions or mutations[1].

Quantitative Data Summary

In Vivo Efficacy: Tumor Growth Inhibition

Cell Line	Xenograft Model	Dose (mg/kg, p.o., once daily)	Treatment Duration	Tumor Growth Inhibition (%)	Reference
U87MG (Glioma)	Athymic Nude Mice	4	11 days	~45	[4]
U87MG (Glioma)	Athymic Nude Mice	8	11 days	~85	[4]
PC-3R (Docetaxel-Resistant Prostate Cancer)	Nude Mice	20 (i.p.)	Not Specified	Intermediate	[6]
PC-3R (Docetaxel-Resistant Prostate Cancer)	Nude Mice	60 (i.p.)	Not Specified	Significant	[6]
Karpas-299 (ALK-dependent)	SCID Mice	10	21 days	22	[3]
Karpas-299 (ALK-dependent)	SCID Mice	30	21 days	93	[3]
Karpas-299 (ALK-dependent)	SCID Mice	60	21 days	Complete Regression	[3]
SR-786 (ALK-dependent)	SCID Mice	30	21 days	63	[3]
SR-786 (ALK-	SCID Mice	60	21 days	93	[3]

dependent)

NIH-3T3/LISN	Nude Mice	60	Not Specified	77	[7]
COLO 205	Nude Mice	30	Not Specified	80	[7]

In Vitro Potency

Target Kinase	Assay Type	IC50 (nM)	Reference
IGF-1R	Homogeneous Time-Resolved Fluorescence	2.0	[1]
IR	Homogeneous Time-Resolved Fluorescence	1.6	[1]
ALK	Not Specified	0.5	[1]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a U87MG Glioma Xenograft Model

Objective: To evaluate the in vivo antitumor effect of orally administered **GSK1838705A** in a human glioma xenograft model.

Materials:

- **GSK1838705A**
- Vehicle: 20% sulfobutyl ether β -cyclodextrin (SBE- β -CD) in sterile water, pH adjusted to 3.5[\[3\]](#)[\[4\]](#)
- Human U87MG glioma cells
- Athymic nude mice (female, 7-8 weeks old)[\[4\]](#)

- Calipers
- Animal balance

Procedure:

- Cell Culture and Implantation:
 - Culture U87MG cells in Eagle's minimal essential medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO₂ incubator[4].
 - Harvest exponentially growing cells and resuspend in a suitable medium.
 - Subcutaneously inject 2×10^6 U87MG cells into the axillary region of each mouse[4].
- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring tumor dimensions with calipers every other day.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (width² x length) / 2[4].
 - When tumors reach an average volume of approximately 70 mm³, randomize the mice into treatment and control groups (n=6 per group)[4].
- Drug Preparation and Administration:
 - Prepare a stock solution of **GSK1838705A**.
 - On each day of treatment, freshly prepare the dosing solutions by diluting the stock solution in the vehicle (20% SBE-β-CD, pH 3.5).
 - Administer **GSK1838705A** orally once daily at the desired doses (e.g., 4 mg/kg and 8 mg/kg)[4].
 - Administer an equivalent volume of the vehicle to the control group.
- Monitoring and Endpoint:

- Measure tumor volumes and body weights every other day for the duration of the study (e.g., 11 days)[4].
- At the end of the treatment period, euthanize the mice.
- Harvest tumors for further analysis (e.g., apoptosis assays like TUNEL)[4].

Protocol 2: Pharmacodynamic Analysis of IGF-1R Phosphorylation In Vivo

Objective: To assess the in vivo inhibition of IGF-1R phosphorylation by **GSK1838705A** in a tumor xenograft model.

Materials:

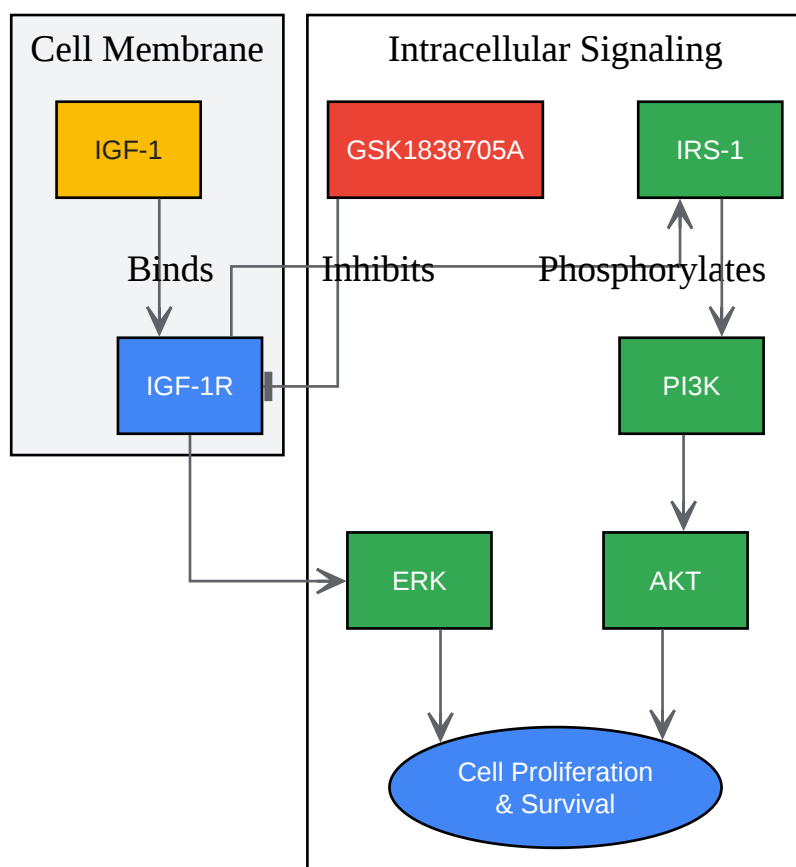
- **GSK1838705A**
- Vehicle (20% SBE- β -CD, pH 3.5)
- Tumor-bearing mice (e.g., NIH-3T3/LISN xenografts)
- Human IGF-I
- Saline
- Protein lysis buffer
- Antibodies: anti-phospho-IGF-1R, anti-total-IGF-1R

Procedure:

- Animal Treatment:
 - Use female nude mice bearing established NIH-3T3/LISN xenografts.
 - Administer a single oral dose of **GSK1838705A** or vehicle to respective groups of mice (n=3 per group)[8].

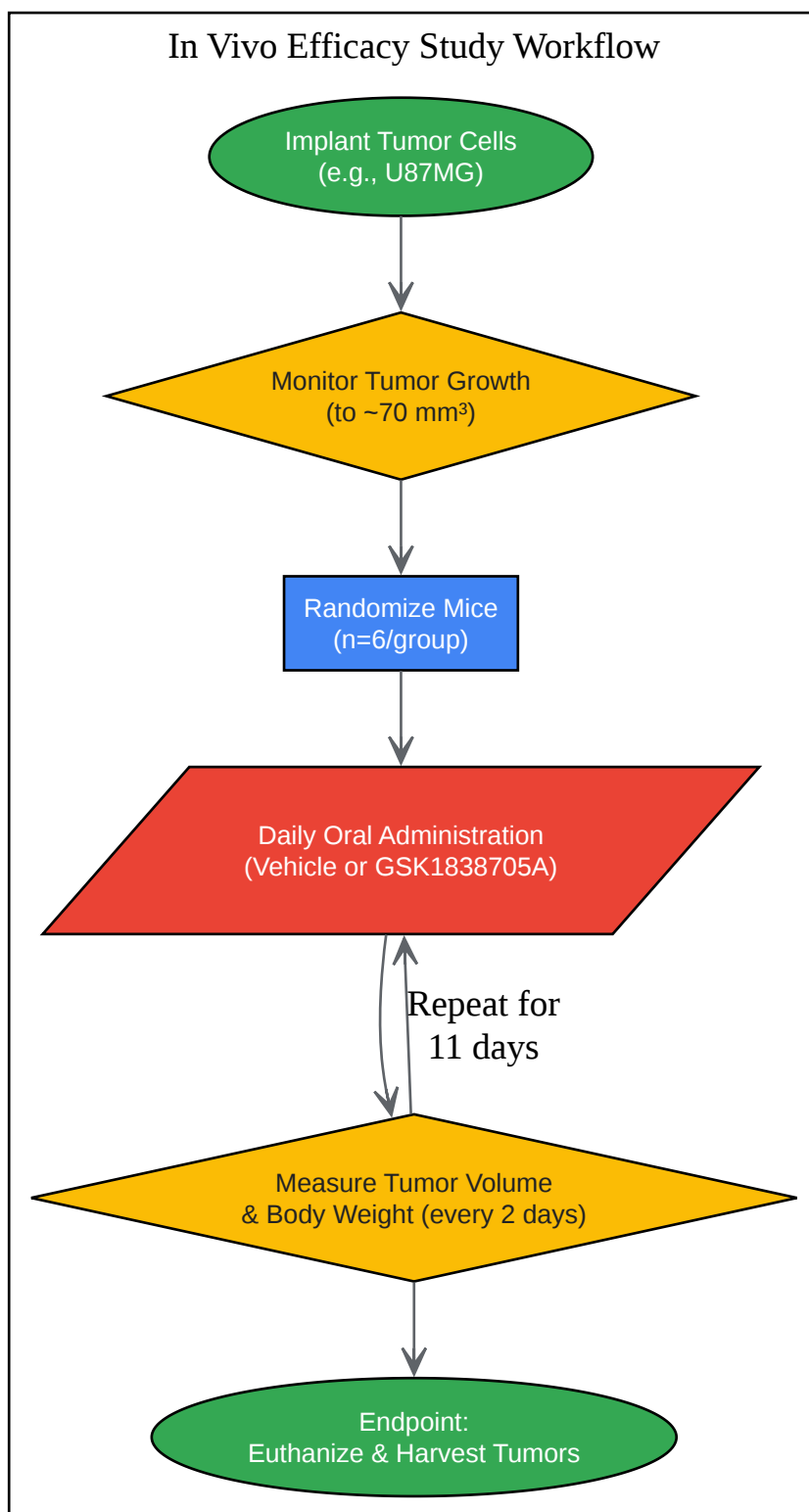
- Ligand Stimulation:
 - Four hours after drug administration, inject human IGF-I intravenously to stimulate the IGF-1R pathway. A control group should be injected with saline[8].
- Sample Collection:
 - Ten minutes after IGF-I injection, euthanize the mice and collect tumor tissue and blood samples[8].
- Western Blot Analysis:
 - Prepare protein lysates from the tumor tissue.
 - Resolve the lysates by SDS-PAGE and perform Western blotting.
 - Probe the membranes with antibodies against phosphorylated IGF-1R and total IGF-1R to determine the extent of receptor inhibition[8].

Visualizations



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Caption: **GSK1838705A** inhibits the IGF-1R signaling pathway.



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